

Purity and specifications of commercial 3-Amino-4-chloro-N-ethylbenzenesulfonamide

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Compound of Interest

Compound Name: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B1291115

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Commercial 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for commercial-grade **3-Amino-4-chloro-N-ethylbenzenesulfonamide** (CAS No. 1017477-22-3). This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where the quality and consistency of this reagent are paramount.

Compound Identification and General Properties

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a substituted aromatic sulfonamide. The presence of a primary amino group, a chloro substituent, and an N-ethylsulfonamide moiety makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Property	Value	Source
CAS Number	1017477-22-3	--INVALID-LINK--[1]
Molecular Formula	C8H11ClN2O2S	--INVALID-LINK--[2]
Molecular Weight	234.70 g/mol	--INVALID-LINK--[2]
IUPAC Name	3-amino-4-chloro-N-ethylbenzene-1-sulfonamide	--INVALID-LINK--[2]

Commercial Specifications and Purity

While specific batch-to-batch variations are expected, the following table summarizes typical specifications for commercial-grade **3-Amino-4-chloro-N-ethylbenzenesulfonamide** and its close structural analogs. These values are compiled from various suppliers of related sulfonamides and represent common quality control parameters.

Parameter	Specification	Typical Value
Appearance	White to off-white crystalline powder	Conforms
Purity (by HPLC)	≥ 98.0%	98.5 - 99.5%
Identification (by ¹ H NMR)	Conforms to structure	Conforms
Melting Point	Specific range (e.g., 145-150 °C)	Conforms to reference
Water Content (by Karl Fischer)	≤ 0.5%	< 0.2%
Residue on Ignition	≤ 0.1%	< 0.05%
Individual Impurity (by HPLC)	≤ 0.5%	< 0.2%
Total Impurities (by HPLC)	≤ 1.5%	< 1.0%

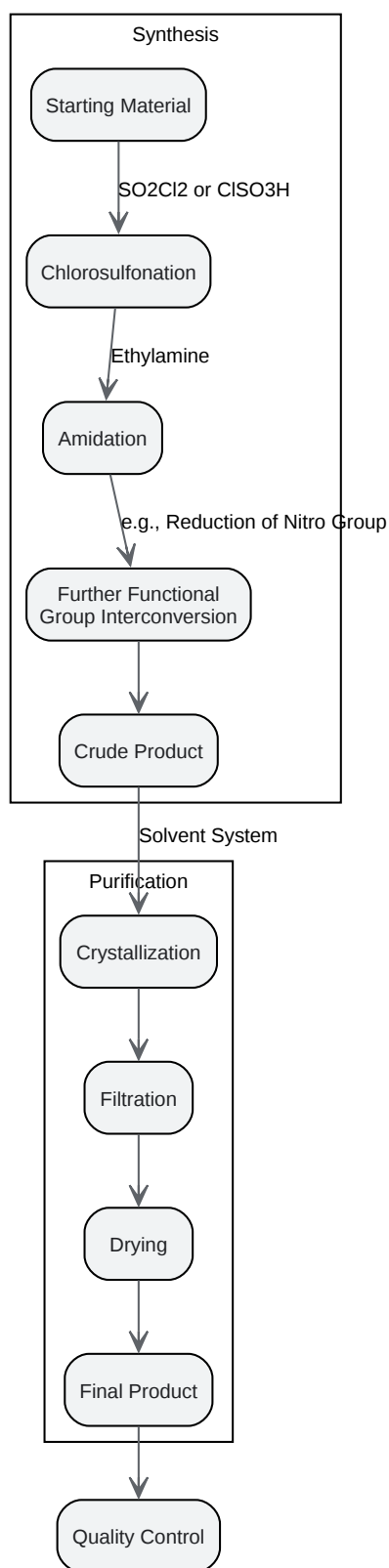
Potential Impurities and Synthesis Overview

The impurity profile of **3-Amino-4-chloro-N-ethylbenzenesulfonamide** is largely dependent on its synthetic route. A common pathway involves the chlorosulfonation of an appropriately substituted aniline derivative, followed by amination with ethylamine and subsequent modification of other functional groups.

Potential process-related impurities may include:

- Starting materials: Unreacted precursors from the initial stages of synthesis.
- Isomers: Positional isomers formed during the chlorination or sulfonation steps.
- Over-reacted or under-reacted products: Species with incomplete or excessive functional group transformations.
- By-products: Compounds formed from side reactions.

A logical workflow for the synthesis and purification is depicted below.



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Caption: Generalized synthetic and purification workflow for **3-Amino-4-chloro-N-ethylbenzenesulfonamide**.

Experimental Protocols for Quality Control

The following are detailed methodologies for key experiments to assess the purity and identity of **3-Amino-4-chloro-N-ethylbenzenesulfonamide**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the compound and quantifying any impurities.^{[3][4][5]}

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectrophotometry to be the absorbance maximum.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject a blank (diluent) to ensure a clean baseline.
 - Inject the prepared sample solution.

- Record the chromatogram for a sufficient time to elute all components (e.g., 30 minutes).
- Calculate the area percentage of the main peak to determine the purity.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of the compound.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
- Procedure:
 - Acquire the ^1H NMR spectrum using standard parameters.
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks and assign them to the corresponding protons in the structure of **3-Amino-4-chloro-N-ethylbenzenesulfonamide**. The expected signals would include aromatic protons, the amino group protons, and the ethyl group protons (a quartet and a triplet).

Mass Spectrometry (MS) for Molecular Weight Verification

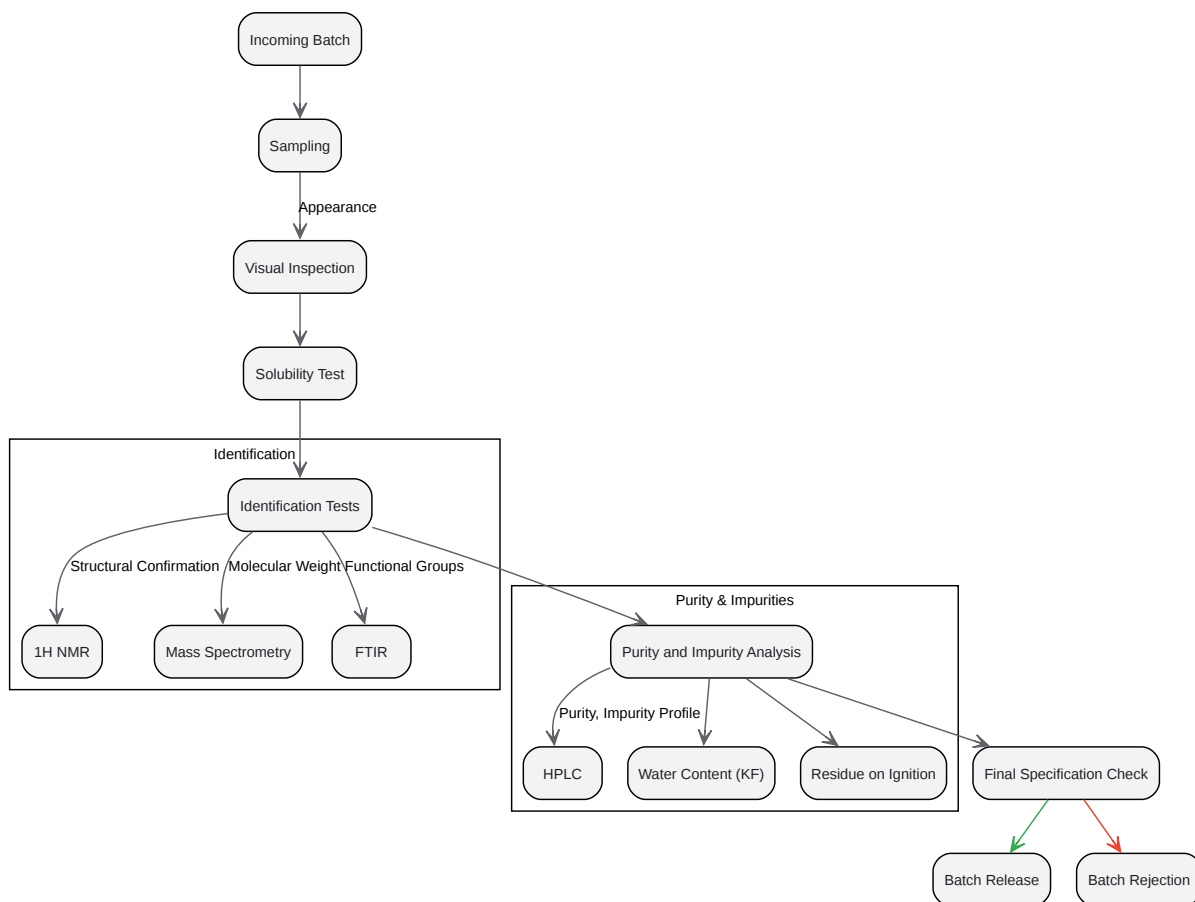
Mass spectrometry confirms the molecular weight of the compound.

- Instrumentation: A mass spectrometer, which can be coupled with an HPLC (LC-MS) or a direct infusion source.
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
- Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum and look for the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).

Quality Control and Analytical Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial batch of **3-Amino-4-chloro-N-ethylbenzenesulfonamide**.



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Caption: Quality control workflow for commercial **3-Amino-4-chloro-N-ethylbenzenesulfonamide**.

Signaling Pathways and Applications

While specific signaling pathway involvement for **3-Amino-4-chloro-N-ethylbenzenesulfonamide** is not extensively documented in publicly available literature, sulfonamides as a class are known to interact with various biological targets. For instance, many sulfonamide-containing drugs are known inhibitors of carbonic anhydrases. Further research would be required to elucidate the specific biological activities of this particular compound. Its primary role in a research and development setting is as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the purity, specifications, and analytical control of commercial **3-Amino-4-chloro-N-ethylbenzenesulfonamide**. Adherence to rigorous analytical protocols, such as those outlined herein, is crucial for ensuring the quality and consistency of this chemical intermediate in research and drug development endeavors. For critical applications, it is always recommended to obtain a batch-specific Certificate of Analysis from the supplier.

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